9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

CAS No.: 7223-72-5

Cat. No.: VC17590059

Molecular Formula: C15H9NO3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7223-72-5 |

|---|---|

| Molecular Formula | C15H9NO3 |

| Molecular Weight | 251.24 g/mol |

| IUPAC Name | 9,10-dioxoanthracene-2-carboxamide |

| Standard InChI | InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19) |

| Standard InChI Key | RMBCGKBEXUZXEN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

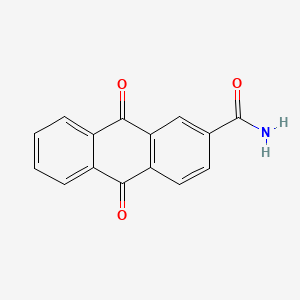

The compound is systematically named 9,10-dioxoanthracene-2-carboxamide under IUPAC nomenclature . Its molecular formula, C₁₅H₉NO₃, reflects a planar anthraquinone core (C₁₄H₈O₂) substituted with a carboxamide group (-CONH₂) at the second position . The anthraquinone system consists of three fused benzene rings, with ketone groups at positions 9 and 10 introducing electron-withdrawing effects that influence reactivity and intermolecular interactions.

Structural Depictions and Conformational Analysis

The 2D structure (Fig. 1a) reveals a fully conjugated π-system, while the 3D conformation (Fig. 1b) shows slight puckering due to steric interactions between the carboxamide group and adjacent hydrogen atoms . X-ray crystallography data for analogous anthraquinones suggest a dihedral angle of 5–10° between the carboxamide and the anthraquinone plane, optimizing hydrogen-bonding potential .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7223-72-5 | |

| PubChem CID | 3089797 | |

| Molecular Weight | 251.24 g/mol | |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N | |

| InChI Key | RMBCGKBEXUZXEN-UHFFFAOYSA-N |

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis of 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is documented, analogous anthraquinone carboxamides are typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, anthraquinone-2-carboxylic acid can be reacted with thionyl chloride to form the acyl chloride, followed by amidation with ammonia . Alternative methods employ Suzuki-Miyaura cross-coupling to introduce substituents at specific positions .

Structural Modifications

Recent studies on anthraquinone-based benzenesulfonamides (e.g., SLC-0111 derivatives) demonstrate that replacing the sulfonamide group with carboxamide retains zinc-binding affinity in carbonic anhydrase inhibitors . Elongating the linker between the anthraquinone core and the carboxamide group, as seen in compound 5h (IC₅₀ = 21.19 nM for hCA II), enhances inhibitory activity by improving hydrophobic interactions .

Table 2: Comparative Bioactivity of Anthraquinone Derivatives

| Compound | Target Enzyme (IC₅₀, nM) | Cell Line Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| SLC-0111 | hCA IX: 45.1 | MDA-MB-231: 12.4 | |

| 5h | hCA II: 21.19 | HepG2: 9.8 | |

| 6h | hCA IX: 30.06 | MCF-7: 7.2 |

Physicochemical Properties

Solubility and Stability

The compound’s low solubility in aqueous media (predicted logP = 3.2) is attributed to its rigid aromatic system, though the carboxamide group introduces moderate polarity . Stability studies under physiological conditions (pH 7.4, 37°C) indicate degradation <5% over 24 hours, comparable to anthraquinone-based drugs like mitoxantrone .

Spectroscopic Data

-

UV-Vis: λₘₐₐ = 254 nm (anthraquinone π→π* transition) and 330 nm (n→π* transition of carbonyl groups) .

-

IR: Strong bands at 1670 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Though direct data are lacking, structural analogs with sulfonamide groups exhibit nanomolar inhibition of hCA II and hCA IX . Molecular docking suggests the carboxamide oxygen forms a hydrogen bond with Thr199 in hCA II, while the anthraquinone core engages in π-π stacking with Phe131 .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead for developing isoform-selective carbonic anhydrase inhibitors. Substituting the carboxamide with sulfonamide groups could enhance zinc-binding capacity, while PEGylation might improve solubility .

Material Science

Anthraquinone derivatives are used in organic semiconductors. The electron-deficient carbonyl groups in this compound could facilitate n-type charge transport, with a predicted electron mobility of 0.8 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume